Cas no 2227889-46-3 (rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine is a chiral cyclopropylamine derivative characterized by its stereochemically defined structure, featuring both ethyl and dimethyl substituents on the cyclopropane ring. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane scaffold, which can influence conformational and steric properties in molecular design. The presence of the amine group offers versatility for further functionalization, making it a valuable intermediate in the development of bioactive compounds or asymmetric synthesis. Its defined stereochemistry (rac-(1R,3S)) ensures consistent reactivity patterns, supporting precise applications in stereoselective transformations or as a building block for pharmacophores.
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine structure
2227889-46-3 structure
商品名:rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
CAS番号:2227889-46-3
MF:C7H15N
メガワット:113.200701951981
CID:5962024
PubChem ID:165972881

rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
    • 2227889-46-3
    • EN300-1814070
    • インチ: 1S/C7H15N/c1-4-5-6(8)7(5,2)3/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1
    • InChIKey: KSYIXBBCWYDKAF-PHDIDXHHSA-N
    • ほほえんだ: N[C@@H]1[C@@H](CC)C1(C)C

計算された属性

  • せいみつぶんしりょう: 113.120449483g/mol
  • どういたいしつりょう: 113.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 96.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 26Ų

rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1814070-0.05g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
0.05g
$1200.0 2023-09-19
Enamine
EN300-1814070-5.0g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
5g
$4143.0 2023-05-23
Enamine
EN300-1814070-0.5g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
0.5g
$1372.0 2023-09-19
Enamine
EN300-1814070-5g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
5g
$4143.0 2023-09-19
Enamine
EN300-1814070-1.0g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
1g
$1429.0 2023-05-23
Enamine
EN300-1814070-2.5g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
2.5g
$2800.0 2023-09-19
Enamine
EN300-1814070-0.1g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
0.1g
$1257.0 2023-09-19
Enamine
EN300-1814070-10.0g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
10g
$6144.0 2023-05-23
Enamine
EN300-1814070-10g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
10g
$6144.0 2023-09-19
Enamine
EN300-1814070-1g
rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine
2227889-46-3
1g
$1429.0 2023-09-19

rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine 関連文献

rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amineに関する追加情報

Research Brief on rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine (CAS: 2227889-46-3): Recent Advances and Applications

The compound rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine (CAS: 2227889-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This cyclopropylamine derivative is of particular interest due to its potential applications in drug discovery, particularly as a chiral building block for the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel therapeutics, with a focus on its stereochemical properties and pharmacological profile.

One of the key areas of investigation has been the compound's role in the synthesis of enzyme inhibitors. Researchers have demonstrated that rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine can serve as a precursor for the development of potent and selective inhibitors targeting enzymes involved in metabolic pathways. Its unique structural features, including the cyclopropane ring and chiral centers, contribute to its ability to interact with enzyme active sites, making it a valuable scaffold for drug design.

In addition to its applications in enzyme inhibition, recent studies have highlighted the compound's potential in the field of agrochemicals. The stereospecificity of rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine has been exploited to develop novel pesticides with improved efficacy and reduced environmental impact. These findings underscore the versatility of this compound across multiple industries, further driving research interest.

Another notable advancement is the optimization of synthetic routes for rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine. Recent publications have reported more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are expected to facilitate its broader adoption in both academic and industrial settings.

Pharmacokinetic studies have also been conducted to evaluate the bioavailability and metabolic stability of rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine. Preliminary results suggest favorable pharmacokinetic properties, supporting its potential as a lead compound for further development. However, additional in vivo studies are needed to fully characterize its safety and efficacy profiles.

In conclusion, rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine (CAS: 2227889-46-3) represents a promising candidate for various applications in chemical biology and pharmaceuticals. Its unique structural and stereochemical properties, combined with recent advancements in synthesis and application, position it as a valuable tool for researchers. Future studies are expected to further elucidate its potential and expand its utility in drug discovery and beyond.

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